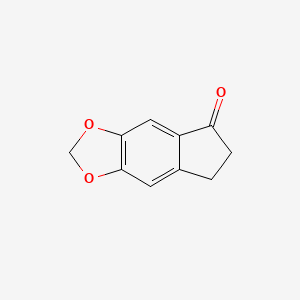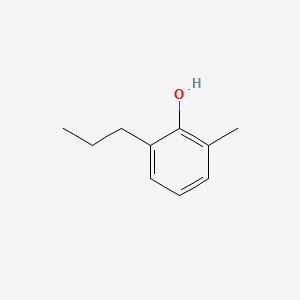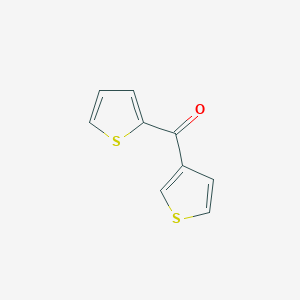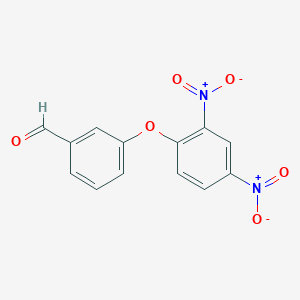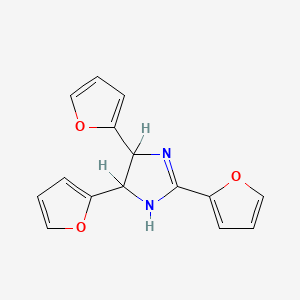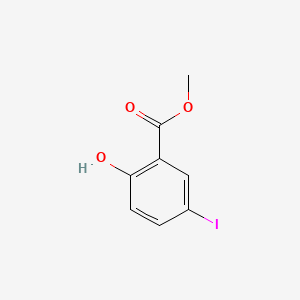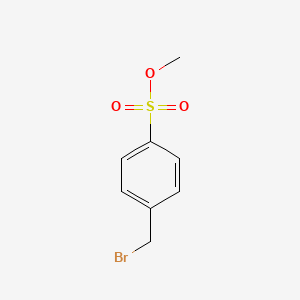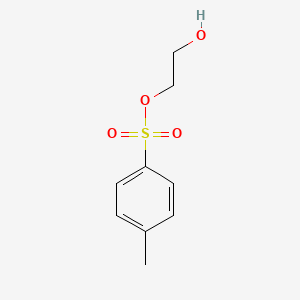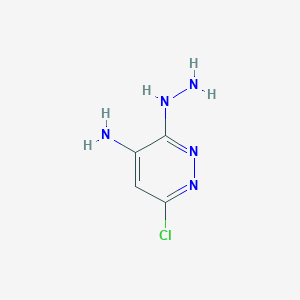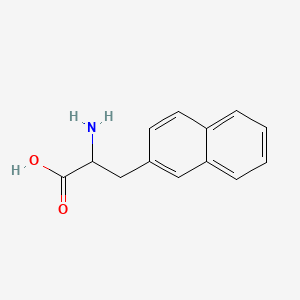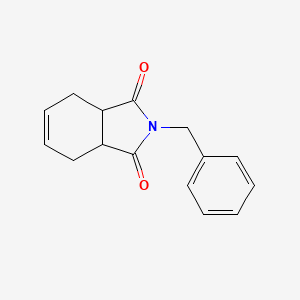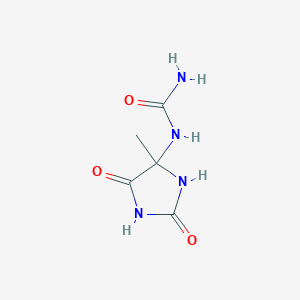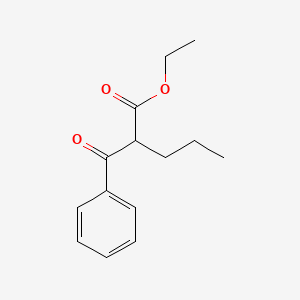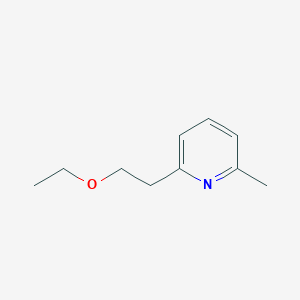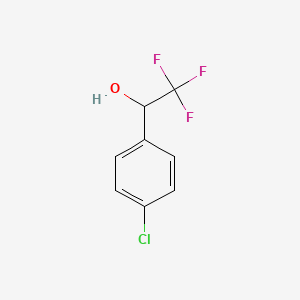
1-(4-Chlorophenyl)-2,2,2-trifluoroethanol
説明
1-(4-Chlorophenyl)-2,2,2-trifluoroethanol, commonly referred to as CPT, is an organic compound with a wide range of applications in both scientific research and industrial production. It is a colorless liquid with a characteristic sweet odor, and has a molecular formula of C8H5ClF3O. CPT is used as a solvent in organic synthesis, as a reactant in the production of other compounds, and as a reagent in laboratory experiments. In addition, CPT has been studied for its potential pharmacological applications, including its effects on the biochemical and physiological processes of the body.
科学的研究の応用
Photogeneration and Reactivity
1-(4-Chlorophenyl)-2,2,2-trifluoroethanol is involved in the photochemical generation of aryl cations from aromatic halides. For instance, the photochemistry of 4-chlorophenol leads mainly to reductive dehalogenation, offering a convenient access to triplet 4-hydroxyphenyl cations. These cations can add to pi nucleophiles, providing a pathway for the synthesis of arylated products through a cationic mechanism (Protti et al., 2004).
Synthesis of Chiral Compounds
The compound plays a role in the synthesis of sterically hindered chiral compounds. For example, N-(o-chlorophenyl) substituted 2-thioxo-4-oxazolidinones forming enantiomers were synthesized in the presence of (S)-(+)-1-(9-anthryl)-2,2,2-trifluoroethanol, demonstrating its utility in producing chiral molecules (Dogan et al., 1992).
Solvolysis Studies
Studies on the solvolysis rates of compounds like 2,2,2-trifluoro-1-(3-chlorophenyl)-1-(substituted phenyl)ethyl tosylates have been conducted. These studies help in understanding the effects of substituents and solvents on the solvolysis process, which is crucial in organic synthesis (Fujio et al., 1997).
Trifluoromethylation and Synthesis of Pure Trifluoroethanol
Research demonstrates the use of 1-(4-Chlorophenyl)-2,2,2-trifluoroethanol in the synthesis of enantiomerically pure trifluoroethanol compounds. This is significant in the field of asymmetric synthesis and chiral chemistry (Sugimoto et al., 2006).
Antibacterial and Antifungal Applications
The compound has been used in the synthesis of derivatives that exhibit antibacterial and antifungal activities. These derivatives show potential as new antibacterial and antifungal agents (Sujatha et al., 2019).
Fluoride Ion-Catalyzed Reactions
It's involved in fluoride ion-catalyzed reactions, such as the transformation of 1-(3'-Chlorophenyl)-1-trimethylsilyl-1,2,2,2-tetrafluoroethane to 1-substituted 2,2-difluorostyrenes, showcasing its role in fluorine chemistry (Nakamura et al., 2007).
Enantioselectivity in Esterification
ProcessesThe compound has been used to study the enantioselectivity of lipase-catalyzed esterification in supercritical carbon dioxide. This has implications in developing chiral molecules for pharmaceutical and other applications (Matsuda et al., 2001).
Structural Analysis of Insecticides
1-(4-Chlorophenyl)-2,2,2-trifluoroethanol is also significant in the structural analysis of insecticides like DDT and its derivatives. Understanding the crystal structures of these compounds is essential for developing safer and more effective insecticides (Delacy et al., 1972).
Polymerization Studies
The compound is involved in polymerization studies, particularly in the context of ethylenic monomers and trifluoromethanesulphonates. Such studies are vital for the development of new materials with specific properties (Souverain et al., 1980).
High-Temperature Polymers
1-(4-Chlorophenyl)-2,2,2-trifluoroethanol contributes to the development of high-temperature fluorinated polymers. These polymers have applications in areas requiring materials that can withstand extreme temperatures (Boston et al., 1997).
Kinetics of Oxidation Reactions
The kinetics of oxidation reactions involving secondary alcohols like 1-(4-methylphenyl)-2,2,2-trifluoroethanol have been studied. This research contributes to our understanding of reaction mechanisms and kinetics in organic chemistry (Norcross et al., 1997).
Synthesis of Novel Polyimides
The compound aids in synthesizing novel polyimides, which are essential in creating materials with specific mechanical and thermal properties for various industrial applications (Yin et al., 2005).
特性
IUPAC Name |
1-(4-chlorophenyl)-2,2,2-trifluoroethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3O/c9-6-3-1-5(2-4-6)7(13)8(10,11)12/h1-4,7,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DONAZKZEGGHKRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(F)(F)F)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20293699 | |
| Record name | 1-(4-chlorophenyl)-2,2,2-trifluoroethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20293699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-2,2,2-trifluoroethanol | |
CAS RN |
446-66-2 | |
| Record name | 1-(4-Chlorophenyl)-2,2,2-trifluoroethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=446-66-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 446-66-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91562 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(4-chlorophenyl)-2,2,2-trifluoroethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20293699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



